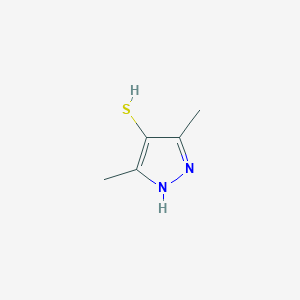
3,5-dimethyl-1H-pyrazole-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1H-pyrazole-4-thiol typically involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes . This method provides a simple and reliable way to create valuable sulfanylated pyrazoles under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of eco-friendly and green chemistry principles, such as multicomponent reactions and solvent-free processes, is encouraged to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide or a hydrogenated product.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides and hydrogenated products.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
3,5-Dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with proteins and enzymes, leading to modulation of their activity . Additionally, the pyrazole ring can interact with various receptors and enzymes, influencing their function .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the thiol group.
4-Methyl-1H-pyrazole-5-thiol: Contains a thiol group but differs in the position of the methyl group.
1,3-Dimethyl-1H-pyrazole-4-thiol: Similar but with different methyl group positions.
Uniqueness: 3,5-Dimethyl-1H-pyrazole-4-thiol is unique due to the presence of both methyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-thiol |
InChI |
InChI=1S/C5H8N2S/c1-3-5(8)4(2)7-6-3/h8H,1-2H3,(H,6,7) |
InChI Key |
VBVHWFYUJQACMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


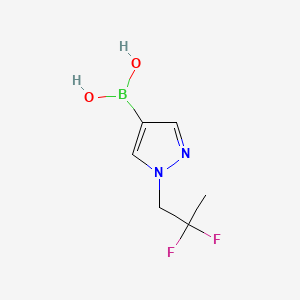
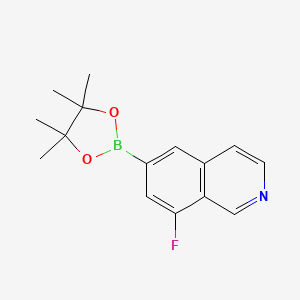
![rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B15299025.png)
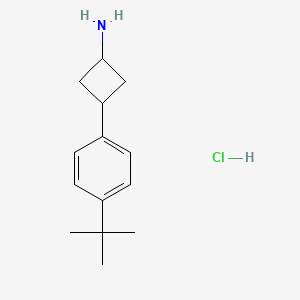

![{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B15299041.png)

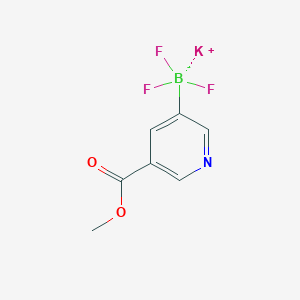
![1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B15299056.png)
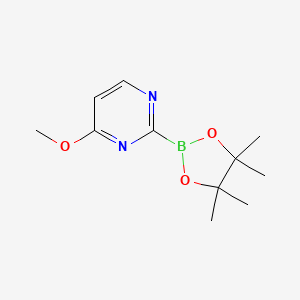
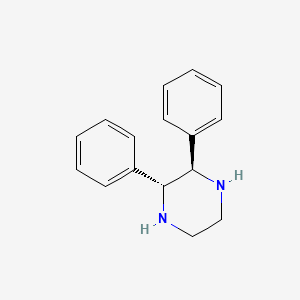
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride](/img/structure/B15299071.png)
![6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
